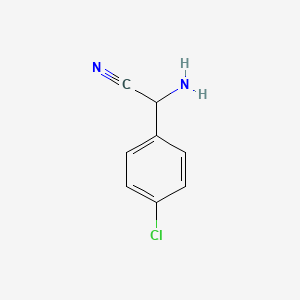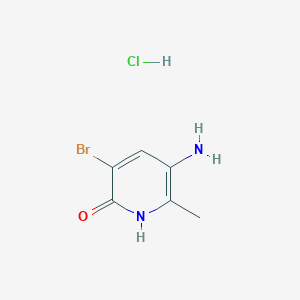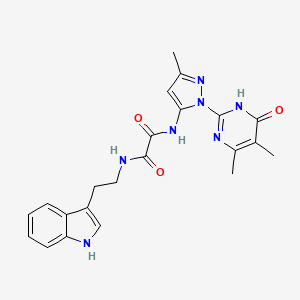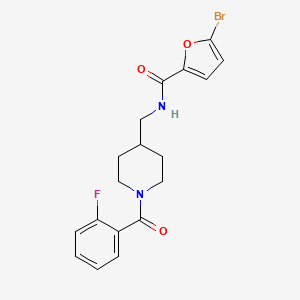
3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
カタログ番号 B2690723
CAS番号:
307350-63-6
分子量: 379.376
InChIキー: DVRMIHPQEIXMQP-UDWIEESQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potential applications in the development of novel drugs for the treatment of various diseases.
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and characterization of related pyrazole-carbohydrazide compounds have been extensively detailed, demonstrating various spectroscopic methods for their identification and analysis. For instance, Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, exploring its molecular docking and spectroscopic studies, suggesting potential as an anti-diabetic agent (Karrouchi et al., 2021).
Corrosion Inhibition
- Carbohydrazide-pyrazole compounds have demonstrated effectiveness in corrosion protection. Paul et al. (2020) investigated the adsorption and corrosion protection behavior of synthesized carbohydrazide-pyrazole compounds on mild steel in acidic solutions, highlighting their potential in industrial applications (Paul, Yadav, & Obot, 2020).
Antimicrobial Activity
- Kumar et al. (2011) synthesized a series of hydrazides with ethoxy and nitrobenzylidene substituents, testing them for in vitro antimicrobial activity. The study revealed that compounds with specific substituents showed significant antimicrobial properties (Kumar et al., 2011).
Anticancer Properties
- Zheng et al. (2009) synthesized pyrazole-carbohydrazide hydrazone derivatives and evaluated their effects on A549 lung cancer cell growth, identifying compounds with potent growth inhibitory effects and apoptosis-inducing capabilities (Zheng et al., 2009).
Cytotoxicity
- Hassan et al. (2014) explored the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-ethoxyphenylhydrazine with 3-nitrobenzaldehyde to form the corresponding hydrazone, which is then cyclized with 1H-pyrazole-5-carbohydrazide to yield the final product.", "Starting Materials": [ "3-ethoxyphenylhydrazine", "3-nitrobenzaldehyde", "1H-pyrazole-5-carbohydrazide", "Acetic acid", "Ethanol", "Sodium acetate", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 3-ethoxyphenylhydrazine (1.0 equiv) and 3-nitrobenzaldehyde (1.0 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-3 hours to form the corresponding hydrazone.", "Step 2: Add a solution of 1H-pyrazole-5-carbohydrazide (1.2 equiv) in ethanol to the reaction mixture obtained in step 1. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours to allow cyclization to occur.", "Step 3: Add a solution of sodium acetate (2.0 equiv) in water to the reaction mixture obtained in step 2. Adjust the pH to 8-9 using sodium hydroxide and stir the mixture at room temperature for 1-2 hours.", "Step 4: Filter the resulting solid and wash with water to obtain the final product, 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide." ] } | |
CAS番号 |
307350-63-6 |
製品名 |
3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide |
分子式 |
C19H17N5O4 |
分子量 |
379.376 |
IUPAC名 |
3-(3-ethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O4/c1-2-28-16-8-4-6-14(10-16)17-11-18(22-21-17)19(25)23-20-12-13-5-3-7-15(9-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |
InChIキー |
DVRMIHPQEIXMQP-UDWIEESQSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




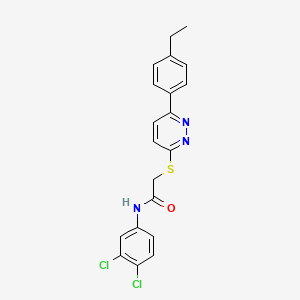
![2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride](/img/structure/B2690643.png)



![3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2690650.png)
![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)
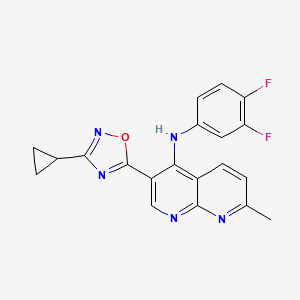
![5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2690654.png)
